molecular formula C9H8ClF3 B1390679 2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene CAS No. 1138444-90-2

2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene

Cat. No. B1390679
M. Wt: 208.61 g/mol
InChI Key: PKYXSNWBQUFFHN-UHFFFAOYSA-N
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Description

2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene, also known as 2,3-difluoro-4-fluoro-1-methylbenzene, is an aromatic compound with a molecular formula of C7H6ClF2. It is a colorless, crystalline solid with a weak, sweet odor. It is a common monomer used in the synthesis of polymers and is used in the production of pharmaceuticals, agricultural chemicals, and other products.

Scientific Research Applications

Vaporization Enthalpies of Fluoro- and Chloro-substituted Methylbenzenes

Research by Verevkin et al. (2014) measured vapor pressures of various fluorobenzene and chlorobenzene derivatives, including compounds similar to 2-chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene. They developed a group-additivity procedure for estimating vaporization enthalpies of such halogen-substituted benzenes, contributing to the understanding of their physical properties (Verevkin et al., 2014).

Carbene Chemistry and Preparation of (1,1-difluoroethyl)silanes

Bevan et al. (1975) explored the photochemical reduction of trichloro(2-chloro-1,1-difluoroethyl)-silane, providing insights into the chemistry of compounds containing difluoroethyl groups. This study helps in understanding reactions and preparations involving such chloro- and fluoro-substituted compounds (Bevan et al., 1975).

Synthesis of 2-Chloro-4-Fluoro-5-Nitrobenzenesulfonyl Chloride

Du et al. (2005) reported on the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a process involving compounds structurally related to 2-chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene. This synthesis is useful in the preparation of certain pesticides, highlighting the application in chemical synthesis (Du et al., 2005).

properties

IUPAC Name

3-chloro-2-(1,1-difluoroethyl)-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-5-3-4-6(11)7(8(5)10)9(2,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYXSNWBQUFFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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